molecular formula C9H6ClN B014526 5-Chloroisoquinoline CAS No. 5430-45-5

5-Chloroisoquinoline

Cat. No.: B014526
CAS No.: 5430-45-5
M. Wt: 163.6 g/mol
InChI Key: PJHSMEMFNSINJE-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds that are structurally similar to quinolines. The presence of a chlorine atom at the 5th position of the isoquinoline ring distinguishes this compound from other isoquinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce this compound by introducing a chlorine substituent at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of isoquinoline derivatives, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different isoquinoline derivatives .

Scientific Research Applications

Chemistry: 5-Chloroisoquinoline is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for developing new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound is also used in the production of dyes, agrochemicals, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 5-Chloroisoquinoline is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. This makes it distinct from other isoquinoline derivatives and allows for specific applications in research and industry .

Properties

IUPAC Name

5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHSMEMFNSINJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279714
Record name 5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5430-45-5
Record name 5430-45-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5430-45-5
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Aminoisoquinoline is reacted with hydrochloric acid, sodium nitrite and cuprous chloride to afford 5-chloroisoquinoline, which was then reduced with diborane in tetrahydrofuran. The resultant 5-chlorotetrahydroisoquinoline was then acetylated with acetic anhydride and chlorosulfonated with chlorosulfonic acid at low temperature, for example -50° C., to afford the desired chlorosulfonyl tetrahydroisoquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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